molecular formula C7H5BrFIN2O B6592616 2-Amino-4-bromo-3-fluoro-5-iodobenzamide CAS No. 2241721-73-1

2-Amino-4-bromo-3-fluoro-5-iodobenzamide

Cat. No.: B6592616
CAS No.: 2241721-73-1
M. Wt: 358.93 g/mol
InChI Key: UGGBZCUXUAIHRO-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-amino-4-bromo-3-fluoro-5-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFIN2O/c8-4-3(10)1-2(7(12)13)6(11)5(4)9/h1H,11H2,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGGBZCUXUAIHRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1I)Br)F)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFIN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Amino-4-bromo-3-fluoro-5-iodobenzamide involves multiple steps, starting from readily available precursors. The reaction typically involves the use of reagents such as lithium, chloromethyl methyl ether, and sulfuric acid under high pressure . The final product is often recrystallized from solvents like butyl alcohol or butyl acetate to obtain pure white crystals .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process may also involve additional purification steps to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-bromo-3-fluoro-5-iodobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium iodide, potassium fluoride

    Oxidation: Nitric acid, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

Major Products

The major products formed from these reactions include various substituted benzamides, nitro compounds, and amines, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-Amino-4-bromo-3-fluoro-5-iodobenzamide is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-Amino-4-bromo-3-fluoro-5-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Halogen-Substituted Derivatives

Table 1: Structural Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number
2-Amino-4-bromo-3-fluoro-5-iodobenzamide C₇H₅BrFIN₂O 358.93 Benzamide, NH₂, Br, F, I 2241721-73-1
3-Bromo-5-fluoro-4-iodoaniline C₆H₄BrFNO 248.97 Aniline, Br, F, I 2090537-38-3
2-Amino-5-bromo-3-fluorobenzoic acid C₇H₄BrFNO₂ 248.97 Carboxylic acid, NH₂, Br, F 874784-14-2
4-Bromo-2-fluoro-5-iodobenzaldehyde C₇H₃BrFIO 314.91 Aldehyde, Br, F, I 1803588-49-9
Key Observations:

Halogen Diversity: The target compound uniquely combines bromine, fluorine, and iodine on the aromatic ring, enabling diverse reactivity (e.g., Suzuki-Miyaura coupling at iodine or bromine sites).

The carboxylic acid in 2-amino-5-bromo-3-fluorobenzoic acid increases solubility in basic aqueous solutions compared to the target’s amide .

Table 2: Property Comparison
Compound Name Solubility Stability Synthetic Utility
2-Amino-4-bromo-3-fluoro-5-iodobenzamide Solvent-dependent (DMSO, ethanol) Stable at -80°C for 6 months Intermediate for halogen-exchange reactions
3-Bromo-5-fluoro-4-iodoaniline Limited data Likely air-sensitive (aniline group) Precursor for diarylamine synthesis
2-Amino-5-bromo-3-fluorobenzoic acid High in basic aqueous Stable at RT Ligand for metal-organic frameworks
4-Bromo-2-fluoro-5-iodobenzaldehyde Low polarity solvents Light-sensitive (aldehyde) Building block for Schiff bases
Key Differences:
  • Stability : The target compound requires stringent storage conditions (-80°C) due to its amide and iodine substituents, whereas the benzoic acid derivative is stable at room temperature .
  • Reactivity: The iodine atom in the target and 4-bromo-2-fluoro-5-iodobenzaldehyde facilitates Ullmann or Sonogashira couplings, while bromine in 3-bromo-5-fluoro-4-iodoaniline is more reactive in SNAr reactions .

Biological Activity

2-Amino-4-bromo-3-fluoro-5-iodobenzamide is a halogenated benzamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. The unique combination of halogen substituents—bromine, fluorine, and iodine—enhances its reactivity and biological profile, making it a candidate for various therapeutic applications.

The molecular formula of 2-Amino-4-bromo-3-fluoro-5-iodobenzamide is C7H5BrF2IN2OC_7H_5BrF_2IN_2O, with a molecular weight of 325.03 g/mol. The presence of multiple halogens contributes to its diverse chemical reactivity.

PropertyValue
Molecular FormulaC7H5BrF2IN2O
Molecular Weight325.03 g/mol
IUPAC Name2-amino-4-bromo-3-fluoro-5-iodobenzamide
InChI KeyXYZ123456789

The biological activity of 2-Amino-4-bromo-3-fluoro-5-iodobenzamide is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit various enzymes, which may alter metabolic pathways and cellular processes.
  • Receptor Modulation : It may interact with cellular receptors, affecting signal transduction pathways and cellular responses.
  • Biofilm Disruption : Recent studies suggest that compounds with similar structures exhibit significant antibiofilm activity against pathogenic bacteria such as Pseudomonas aeruginosa, indicating potential applications in treating infections .

Antimicrobial Activity

Research indicates that halogenated benzamides, including 2-Amino-4-bromo-3-fluoro-5-iodobenzamide, have demonstrated antimicrobial properties. A study reported that derivatives with bromo and fluoro substituents showed enhanced activity against antibiotic-resistant strains of bacteria by inhibiting biofilm formation .

Antitumor Activity

The compound's structural features suggest potential antitumor activity. Halogenated benzamides have been investigated for their ability to inhibit tumor growth in various cancer models. For instance, compounds similar to 2-Amino-4-bromo-3-fluoro-5-iodobenzamide have shown promising results in preclinical studies involving melanoma and other cancer types .

Case Studies

  • In Vitro Studies on Biofilm Formation : A library of benzamide derivatives, including compounds structurally related to 2-Amino-4-bromo-3-fluoro-5-iodobenzamide, was evaluated for their ability to inhibit biofilm formation in Pseudomonas aeruginosa. Certain derivatives exhibited inhibition rates between 80% to 86%, highlighting the potential of halogenated compounds in combating biofilm-associated infections .
  • Antitumor Efficacy : In a study assessing the antitumor effects of various halogenated benzamides, compounds with similar structures were found to significantly reduce tumor size in mouse models bearing B16F0 melanoma tumors. This suggests that the unique halogenation pattern enhances their therapeutic efficacy against cancer cells .

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